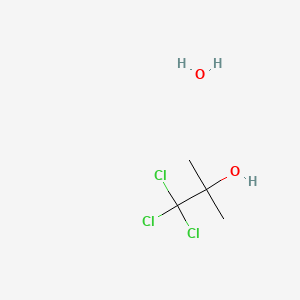
Molecular hydrogen;1,1,1-trichloro-2-methylpropan-2-ol;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-methyl-2-propanol hemihydrate: is a chemical compound with the molecular formula C₄H₇Cl₃O · 0.5H₂O and a molecular weight of 186.46 g/mol . It is also known by several synonyms, including β,β,β-Trichloro-tert-butyl alcohol hemihydrate , Acetone chloroform , and Chlorobutanol . This compound is widely used as a preservative in pharmaceutical formulations due to its antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkali-Catalyzed Chlorination: This method involves the reaction of 2-methyl-2-propanol with chlorine gas in the presence of an alkali catalyst such as sodium hydroxide or potassium hydroxide.
Hydrogen Reduction: In this method, 2-methyl-2-propanol reacts with an excess of chlorine gas in the presence of a catalyst to produce 1,1,1-Trichloro-2-methyl-2-propanol .
Industrial Production Methods: The industrial production of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate typically involves large-scale chlorination processes followed by purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced under specific conditions to yield different reduction products.
Substitution: It can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various chlorinated alcohols and acids.
Reduction Products: Dechlorinated alcohols.
Substitution Products: Substituted alcohols and ethers.
Scientific Research Applications
Chemistry:
Analytical Standard: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate is used as a standard for quantifying preservatives in pharmaceutical formulations using capillary electrophoretic methods.
Biology:
Anesthetic: It has been used to anesthetize leeches for preparing c-DNA libraries from regenerating retzius cells.
Medicine:
Industry:
Mechanism of Action
Mechanism of Action: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate exerts its effects primarily through its interaction with cell membranes. It decreases the conduction velocity and induces conduction failure and automaticity within isolated ventricular muscle strips . It also impacts myocardial cells by acting on the cell membrane and reducing isometric tension produced by the heart .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- β,β,β-Trichloro-tert-butyl alcohol hemihydrate
- Acetone chloroform
- Chlorobutanol
Comparison: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate is unique due to its specific combination of antibacterial, antifungal, and anesthetic properties . While similar compounds may share some of these properties, the specific molecular structure and hydration state of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate contribute to its distinct applications and effectiveness .
Properties
Molecular Formula |
C4H11Cl3O2 |
|---|---|
Molecular Weight |
197.48 g/mol |
IUPAC Name |
molecular hydrogen;1,1,1-trichloro-2-methylpropan-2-ol;hydrate |
InChI |
InChI=1S/C4H7Cl3O.H2O.H2/c1-3(2,8)4(5,6)7;;/h8H,1-2H3;1H2;1H |
InChI Key |
HBARVHNVVKZUGS-UHFFFAOYSA-N |
Canonical SMILES |
[HH].CC(C)(C(Cl)(Cl)Cl)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















